Lipophilicity and Membrane Permeability: LogP Comparison of 3,7-Dimethylocta-2,4-dienal vs. Citral (2,6-Isomer)
3,7-Dimethylocta-2,4-dienal exhibits a calculated LogP of 2.73 , indicating marginally lower lipophilicity compared to its common isomer citral (3,7-dimethyl-2,6-octadienal), which has a reported LogP of approximately 2.66 [1]. This difference in partition coefficient, while small, may influence its behavior in biphasic systems, membrane permeability, and solubility profiles in formulation development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.73 (calculated) |
| Comparator Or Baseline | Citral (3,7-dimethyl-2,6-octadienal): 2.66 (calculated) |
| Quantified Difference | Target LogP is approximately 0.07 units higher |
| Conditions | Calculated LogP values from standard cheminformatics models; experimental conditions not applicable. |
Why This Matters
Lipophilicity is a critical parameter for predicting compound behavior in biological systems and formulation stability; even small differences can affect absorption, distribution, and overall performance in applied research.
- [1] PungentDB. Citral. LogP: 2.66. Available at: http://www.pungentdb.org.cn/compound/show/332 View Source
